Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside
Overview
Description
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside is a complex organic compound with the molecular formula C47H46O6 and a molecular weight of 706.86 g/mol . This compound is a derivative of glucopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are protected by benzyl groups, and the hydroxyl group at position 6 is protected by a trityl group. These protective groups are often used in organic synthesis to prevent unwanted reactions at specific sites on the molecule.
Mechanism of Action
Target of Action
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside is a complex organic compound that plays a pivotal role in the synthesis of glycosides and additional pharmaceuticals derived from carbohydrates . It is recognized as an indispensable compound within the biomedical sector .
Mode of Action
The compound interacts with its targets by leveraging its distinct attributes. It facilitates the management of a myriad of recalcitrant infections and metabolic abnormalities prevalent in drug-resistant cases . The exact mode of action is complex and depends on the specific biochemical pathways it affects.
Biochemical Pathways
The compound affects various biochemical pathways, primarily those involving the synthesis of glycosides and other carbohydrate-derived pharmaceuticals . The downstream effects of these pathways can lead to the management of various ailments, including infections and metabolic abnormalities .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its role in the synthesis of glycosides and other pharmaceuticals . These effects can help manage various infections and metabolic abnormalities .
Biochemical Analysis
Biochemical Properties
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside plays a significant role in biochemical reactions, particularly in the synthesis of glycosides and other carbohydrate derivatives. It interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. This interaction is crucial for the formation of glycosidic bonds, which are essential in the synthesis of complex carbohydrates and glycoconjugates. Additionally, this compound can inhibit certain enzymes, such as glycosidases, by binding to their active sites and preventing substrate access .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules, such as kinases and phosphatases, which play critical roles in cell growth, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes involved in metabolic pathways and stress responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, such as glycosidases and glycosyltransferases, thereby inhibiting or enhancing their activity. Additionally, it can interact with transcription factors and other regulatory proteins, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions, such as high temperatures or acidic environments. Long-term studies have shown that its effects on cellular function can persist, although the extent of these effects may diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, such as cellular damage, inflammation, and organ dysfunction. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, influencing the synthesis and degradation of glycosides and other carbohydrate derivatives. This compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its molecular size, solubility, and affinity for transporters .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it allows the compound to interact with target enzymes and proteins within the appropriate cellular context. Studies have shown that it can localize to the cytoplasm, nucleus, and other organelles, depending on the specific cellular conditions .
Preparation Methods
The synthesis of Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside typically involves multiple steps. One common method starts with the glucopyranoside core, which undergoes benzylation at positions 2, 3, and 4 using benzyl chloride in the presence of a base such as sodium hydride. The trityl group is then introduced at position 6 using trityl chloride in the presence of a base like pyridine . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Chemical Reactions Analysis
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate.
Reduction: The trityl group can be removed by reduction using reagents such as lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside is widely used in scientific research, particularly in the fields of chemistry and biomedicine. It serves as a key intermediate in the synthesis of glycosides and other carbohydrate-derived pharmaceuticals. These compounds are crucial for developing treatments for various diseases, including cancer, diabetes, and infections. Additionally, it is used in the synthesis of complex natural products and as a protecting group in carbohydrate chemistry.
Comparison with Similar Compounds
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside can be compared with other similar compounds, such as:
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: Similar structure but lacks the trityl group at position 6.
Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside: Similar structure but has benzyl groups at positions 2, 3, and 6 instead of 2, 3, and 4.
Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside: Similar structure but based on galactopyranoside instead of glucopyranoside.
The uniqueness of this compound lies in its specific protective groups, which provide selective protection and reactivity in synthetic applications.
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(trityloxymethyl)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H46O6/c1-48-46-45(51-34-38-24-12-4-13-25-38)44(50-33-37-22-10-3-11-23-37)43(49-32-36-20-8-2-9-21-36)42(53-46)35-52-47(39-26-14-5-15-27-39,40-28-16-6-17-29-40)41-30-18-7-19-31-41/h2-31,42-46H,32-35H2,1H3/t42-,43-,44+,45-,46+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWIUINDNNLVIG-PSKPMRIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H46O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401141481 | |
Record name | Methyl 2,3,4-tris-O-(phenylmethyl)-6-O-(triphenylmethyl)-α-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401141481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18685-19-3 | |
Record name | Methyl 2,3,4-tris-O-(phenylmethyl)-6-O-(triphenylmethyl)-α-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18685-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,3,4-tris-O-(phenylmethyl)-6-O-(triphenylmethyl)-α-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401141481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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